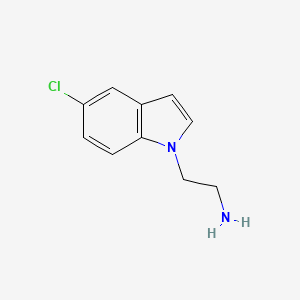
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide: is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a phenylpyrimidine moiety linked to a cyclopentanecarboxamide group through an ethyl chain. This compound is of interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Phenylpyrimidine Moiety: The phenylpyrimidine core can be synthesized through a series of reactions starting from readily available precursors such as benzaldehyde and pyrimidine derivatives. Commonly used reactions include condensation and cyclization reactions under controlled conditions.
Linking the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the phenylpyrimidine intermediate is reacted with an appropriate alkylating agent.
Formation of the Cyclopentanecarboxamide Group: The final step involves the introduction of the cyclopentanecarboxamide group through amidation reactions. This can be achieved by reacting the ethylated phenylpyrimidine intermediate with cyclopentanecarboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenylpyrimidine or cyclopentanecarboxamide moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive compound with applications in studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Wirkmechanismus
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide: This compound has a cinnamamide group instead of a cyclopentanecarboxamide group, which may result in different chemical and biological properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a piperazine ring and has been studied for its potential as an acetylcholinesterase inhibitor.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCVISHDOKJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)
![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)


![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)

![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)


